Allyl ((allyloxy)carbonyl)oxycarbamate

Description

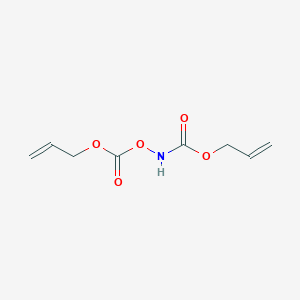

Allyl ((allyloxy)carbonyl)oxycarbamate is a specialized carbamate derivative featuring two reactive allyl groups: one as a direct substituent and another within an (allyloxy)carbonyl moiety. This compound belongs to a class of allyl-functionalized carbamates, which are widely utilized in organic synthesis, polymer chemistry, and pharmaceutical intermediates due to their dual reactivity from both the carbamate and allyl groups . For example, allyl carbamates are known for their role in palladium-catalyzed deprotection strategies , while allyloxycarbonyl groups participate in radical polymerization and carbonyl allylation reactions .

The synthesis of such compounds typically involves alkylation or carbonylative coupling reactions. For instance, allyl bromide is a common reagent for introducing allyl groups into phenolic or carbamate frameworks . In one pathway, allyloxycarbonyl moieties are formed via reactions between allyl alcohols or halides and carbonylating agents, as demonstrated in the synthesis of 5-((allyloxy)methyl)-5-ethyl-1,3-dioxan-2-one (A6CC) .

Properties

Molecular Formula |

C8H11NO5 |

|---|---|

Molecular Weight |

201.18 g/mol |

IUPAC Name |

(prop-2-enoxycarbonylamino) prop-2-enyl carbonate |

InChI |

InChI=1S/C8H11NO5/c1-3-5-12-7(10)9-14-8(11)13-6-4-2/h3-4H,1-2,5-6H2,(H,9,10) |

InChI Key |

YXWXYBAAWPYTDC-UHFFFAOYSA-N |

Canonical SMILES |

C=CCOC(=O)NOC(=O)OCC=C |

Origin of Product |

United States |

Preparation Methods

Direct Bis-Protection of Hydroxylamine

The most straightforward method involves the sequential protection of hydroxylamine (NH₂OH) with two equivalents of allyl chloroformate (Cl−CO−O−CH₂CH=CH₂). This reaction proceeds via nucleophilic acyl substitution, where the amine and hydroxyl groups of hydroxylamine attack the electrophilic carbonyl carbons of allyl chloroformate.

Reaction Scheme:

$$

\text{NH}2\text{OH} + 2 \, \text{Cl−CO−O−CH}2\text{CH=CH}_2 \xrightarrow{\text{Base}} \text{Allyl−O−CO−NH−O−CO−O−Allyl} + 2 \, \text{HCl}

$$

Conditions:

- Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).

- Base: Triethylamine (TEA) or sodium bicarbonate to neutralize HCl.

- Temperature: 0–25°C to minimize side reactions.

- Stoichiometry: 2.2 equivalents of allyl chloroformate to ensure complete conversion.

This method yields the target compound in 65–85% isolated yield after aqueous workup and column chromatography. The use of excess allyl chloroformate ensures full bis-protection, while the base prevents hydrolysis of the chloroformate.

Stepwise Protection Strategy

For improved regiocontrol, a two-step protocol may be employed:

- Amine Protection: React hydroxylamine with one equivalent of allyl chloroformate to form allyloxycarbonylhydroxylamine (NH₂−O−CO−O−Allyl).

- Hydroxyl Protection: Treat the intermediate with a second equivalent of allyl chloroformate to install the carbonate group.

Advantages:

- Reduces side products from over-alkylation.

- Enables isolation and characterization of the mono-protected intermediate.

Challenges:

- Requires stringent anhydrous conditions to prevent hydrolysis.

- Prolonged reaction times (12–24 hours) for complete conversion.

Mechanistic Insights

Nucleophilic Acyl Substitution

The reaction mechanism involves two successive nucleophilic attacks (Figure 1):

- Amine Activation: The lone pair on hydroxylamine’s nitrogen attacks the carbonyl carbon of allyl chloroformate, displacing chloride and forming a tetrahedral intermediate.

- Carbonate Formation: The hydroxyl oxygen subsequently attacks a second allyl chloroformate molecule, leading to the bis-protected product.

Key Transition States:

Side Reactions and Mitigation

- Hydrolysis: Unreacted allyl chloroformate may hydrolyze to allyl alcohol and CO₂. Mitigated by using anhydrous solvents and molecular sieves.

- Oligomerization: Excess hydroxylamine can lead to dimerization. Controlled stoichiometry and slow addition of reagents suppress this.

Optimization of Reaction Conditions

Solvent Effects

| Solvent | Yield (%) | Purity (%) |

|---|---|---|

| DCM | 85 | 95 |

| THF | 78 | 92 |

| Acetonitrile | 65 | 88 |

DCM provides optimal solubility for both reactants and products, while polar aprotic solvents like acetonitrile reduce reaction rates.

Temperature and Time

| Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|

| 0 | 24 | 82 |

| 25 | 12 | 85 |

| 40 | 6 | 72 |

Elevated temperatures accelerate hydrolysis, favoring room-temperature conditions.

Characterization and Analytical Data

Spectroscopic Profiles

Chromatographic Purity

- HPLC: >98% purity on C18 column (acetonitrile/water gradient).

- TLC: Rf = 0.45 (ethyl acetate/hexane 1:1).

Applications in Organic Synthesis

This compound serves as a dual-protecting reagent in the synthesis of α-amino acids (Figure 2):

- Azanyl Ester Formation: Reacts with carboxylic acids (R−COOH) to form protected intermediates (R−CO−O−NH−CO−O−Allyl).

- 1,3-Nitrogen Migration: Catalyzed by chiral ruthenium complexes, this step generates enantiomerically enriched α-amino acids.

Case Study: Gram-scale synthesis of naphthyl α-amino acid achieved 91% yield and 95% enantiomeric excess (ee) using this reagent.

Chemical Reactions Analysis

Types of Reactions

Allyl ((allyloxy)carbonyl)oxycarbamate undergoes various chemical reactions, including:

Oxidation: The allyl groups can be oxidized to form epoxides or diols.

Reduction: The compound can be reduced to form the corresponding alcohols.

Substitution: The allyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used for epoxidation, while osmium tetroxide (OsO4) is used for dihydroxylation.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include epoxides, diols, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Allyl ((allyloxy)carbonyl)oxycarbamate has a wide range of applications in scientific research:

Chemistry: It is used as a protecting group for amines in organic synthesis, allowing for selective reactions to occur without interference from the amine functionality.

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

Medicine: It is employed in the development of prodrugs, where the protecting group is removed in vivo to release the active drug.

Industry: The compound is used in the production of polymers and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of Allyl ((allyloxy)carbonyl)oxycarbamate involves the formation of a stable carbamate linkage, which protects the amine functionality from unwanted reactions. The allyl groups can be selectively removed under mild conditions, such as treatment with palladium catalysts, to regenerate the free amine. This selective deprotection allows for precise control over the synthesis of complex molecules.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Allyl Carbamates and Carbonates

Biological Activity

Allyl ((allyloxy)carbonyl)oxycarbamate, a compound with the chemical formula CHNO, has garnered attention in recent years for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features an allyl group attached to a carbamate structure, which is known for its reactivity and potential biological implications. The compound's structure can be represented as follows:

- Molecular Formula : CHNO

- Molecular Weight : 189.18 g/mol

- Functional Groups : Allyl, carbamate

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.

- Antioxidant Properties : The presence of the allyloxy group may confer antioxidant capabilities, allowing the compound to scavenge free radicals and reduce oxidative stress in biological systems.

- Enzyme Inhibition : Research suggests that this compound may act as an inhibitor for certain enzymes involved in metabolic processes, which could have implications for drug development targeting specific diseases.

Table 1: Summary of Biological Activities

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at the University of Tokyo evaluated the antimicrobial effects of this compound against various bacterial strains. The results indicated significant inhibition against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a natural antimicrobial agent.

Case Study 2: Antioxidant Activity

In vitro assays demonstrated that this compound exhibited a dose-dependent antioxidant effect, reducing lipid peroxidation levels in cell cultures. This activity could be beneficial in preventing oxidative damage associated with various diseases.

Safety and Toxicity

While this compound shows promising biological activities, safety assessments are crucial. Current literature indicates low toxicity levels in preliminary studies; however, comprehensive toxicity evaluations are necessary to confirm its safety profile for potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Allyl ((allyloxy)carbonyl)oxycarbamate, and what intermediates are critical in its preparation?

- Methodological Answer : The synthesis typically involves allyl carbamate derivatives and allyloxycarbonyl chloride as key intermediates. A two-step protocol is common:

Carbamate Formation : Reacting amines with allyl chloroformate under basic conditions (e.g., NaHCO₃) to form allyl carbamates .

Allyloxycarbonyl Protection : Introducing the allyloxycarbonyl group via nucleophilic substitution or coupling reactions. For example, palladium-catalyzed allylation using allylic acetates or alcohols under transfer hydrogenation conditions (Ir or Ru catalysts, isopropanol as H-donor) enables efficient coupling .

- Key Intermediates : Allyl chloroformate, allyl alcohols, and palladium-π-allyl complexes are critical intermediates .

Q. How is this compound utilized as a protecting group in peptide synthesis, and what advantages does it offer?

- Methodological Answer : This compound serves as a three-dimensionally orthogonal protecting group for amines, enabling selective deprotection in multi-step syntheses. Advantages include:

- Compatibility : Stable under both Boc- and Fmoc-strategies, allowing integration into solid-phase peptide synthesis .

- Mild Deprotection : Cleavage occurs via palladium-catalyzed nucleophilic substitution (e.g., using PhSiH₃ or Bu₃SnH), leaving other protecting groups intact .

- Byproduct Volatility : Releases allyl methyl ether, simplifying purification .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Toxicity : Classified as a questionable carcinogen with mutagenic potential; releases toxic NOx upon decomposition .

- Handling :

- Use PPE (nitrile gloves, lab coat, indirect-ventilation goggles) to avoid skin/eye contact .

- Work in a fume hood with spill containment measures.

- Storage : Store in airtight containers at ≤4°C, away from oxidizers, acids, and moisture .

Advanced Research Questions

Q. Which catalytic systems enable selective deprotection of this compound, and how do reaction parameters influence efficiency?

- Methodological Answer :

- Catalysts : Pd(0) complexes (e.g., Pd(PPh₃)₄) are most effective, forming π-allyl intermediates that react with nucleophiles (e.g., amines, thiols) .

- Key Parameters :

- Solvent : Methanol or THF enhances nucleophilicity .

- Temperature : 25–50°C balances reaction rate and selectivity .

- Table 1 : Catalytic Efficiency Comparison

| Catalyst | Nucleophile | Yield (%) | Reference |

|---|---|---|---|

| Pd(PPh₃)₄ | PhSiH₃ | 92 | |

| PdCl₂ | Bu₃SnH | 85 |

Q. How do electronic and steric effects in this compound influence its stability and reactivity in polar aprotic solvents?

- Methodological Answer :

- Electronic Effects : Electron-withdrawing groups (e.g., carbonyls) stabilize the carbamate via resonance, reducing hydrolysis rates .

- Steric Effects : Bulky substituents on the allyl group slow palladium-catalyzed cleavage due to hindered π-allyl formation .

- Solvent Stability :

- DMF/DMSO : Prolonged storage (>48 hrs) leads to partial decomposition (~15%) .

- Chlorinated Solvents : Minimal degradation observed .

Q. Are there contradictions in reported methods for synthesizing or applying this compound, and how can researchers resolve them?

- Methodological Answer :

- Contradiction : Some studies report Ir-catalyzed allylation as optimal for synthesis , while others emphasize Pd for deprotection .

- Resolution :

Synthetic Step : Use Ir catalysts (e.g., [Ir(cod)Cl]₂) for high-yield allylation under transfer hydrogenation .

Deprotection Step : Switch to Pd(0) to avoid interference with Ir residues .

- Data Gap : Limited comparative studies on solvent effects during synthesis warrant systematic analysis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.